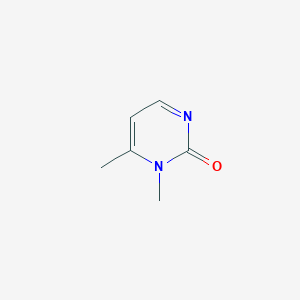
1,6-Dimethylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-1H-pyrimidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dicarbonyl compounds with urea or thiourea in the presence of an acid catalyst can yield 1,6-dimethyl-1H-pyrimidin-2-one. The reaction typically requires heating and can be carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 1,6-dimethyl-1H-pyrimidin-2-one may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or solid acids supported on silica can be used to enhance the reaction efficiency. Solvent-free conditions or the use of environmentally friendly solvents are often preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
1,6-Dimethyl-1H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrimidin-2-one: Similar in structure but with different substitution patterns.
1,6-Dimethyl-1H-pyrimidin-4-one: Another isomer with a different position of the carbonyl group.
2,4-Dimethyl-1H-pyrimidin-6-one: A compound with methyl groups at different positions on the pyrimidine ring.
Uniqueness
1,6-Dimethyl-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 6 enhances its stability and makes it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
15231-74-0 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1,6-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-6(9)8(5)2/h3-4H,1-2H3 |
InChI Key |
DDXRJHKOXRKZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


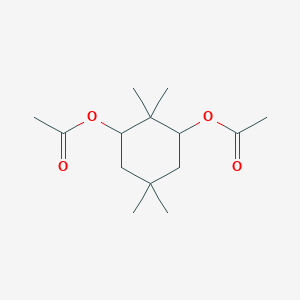
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
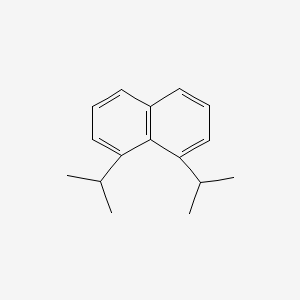

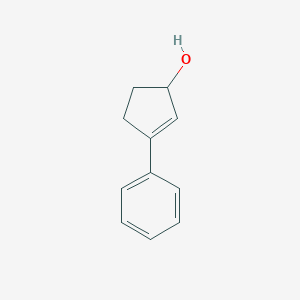
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
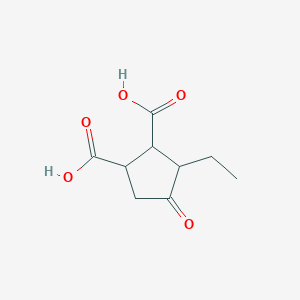
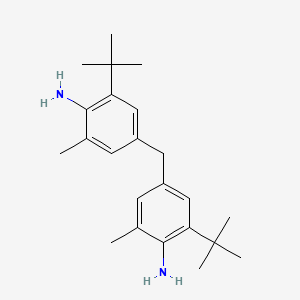
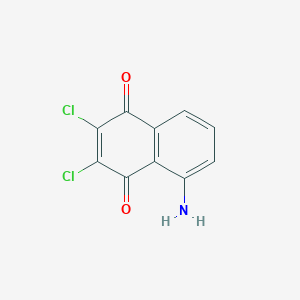
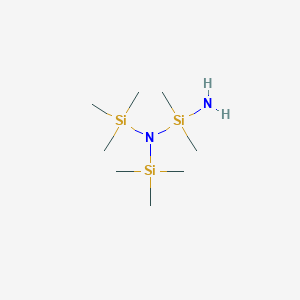
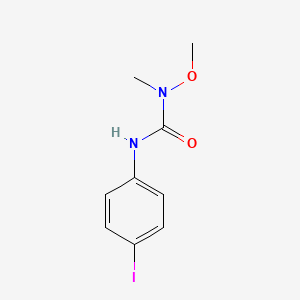

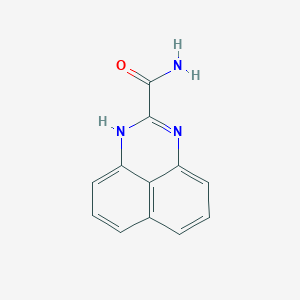
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
